molecular formula C6H2F5N B174414 2,3-Difluoro-4-(trifluoromethyl)pyridine CAS No. 1215034-77-7

2,3-Difluoro-4-(trifluoromethyl)pyridine

Cat. No.: B174414
CAS No.: 1215034-77-7
M. Wt: 183.08 g/mol
InChI Key: ZOMVJIOHXSXCIP-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H2F5N. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are replaced by fluorine atoms, and the hydrogen at position 4 is replaced by a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various fields of scientific research and industrial applications .

Preparation Methods

The synthesis of 2,3-Difluoro-4-(trifluoromethyl)pyridine typically involves the following steps:

    Starting Material: Pyridine is used as the starting material.

    Fluorination: Pyridine is reacted with hydrogen fluoride and trifluoromethyl iodide to produce 3-trifluoromethylpyridine.

    Further Fluorination: 3-trifluoromethylpyridine is then reacted with silver fluoride to yield this compound[][2].

Chemical Reactions Analysis

2,3-Difluoro-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen fluoride, trifluoromethyl iodide, and silver fluoride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Difluoro-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

2,3-Difluoro-4-(trifluoromethyl)pyridine can be compared with other similar compounds such as:

  • 2,3-Difluoro-5-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine
  • 2,6-Dichloro-4-(trifluoromethyl)pyridine
  • 2,6-Difluoropyridine

These compounds share similar structural features but differ in the position and number of fluorine and trifluoromethyl groups. The unique arrangement of these groups in this compound gives it distinct chemical properties and reactivity .

Properties

IUPAC Name

2,3-difluoro-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F5N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMVJIOHXSXCIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80542094
Record name 2,3-Difluoro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215034-77-7
Record name 2,3-Difluoro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Difluoro-4-(trifluoromethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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